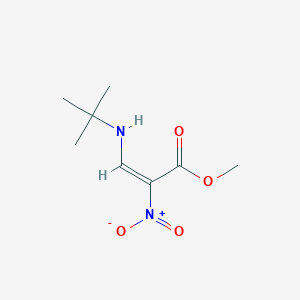![molecular formula C17H22N2O3 B5118629 1-Hydroxy-2,2-dimethyl-4-oxido-3-phenyl-1-aza-4-azoniaspiro[4.6]undec-3-en-6-one](/img/structure/B5118629.png)
1-Hydroxy-2,2-dimethyl-4-oxido-3-phenyl-1-aza-4-azoniaspiro[4.6]undec-3-en-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-2,2-dimethyl-4-oxido-3-phenyl-1-aza-4-azoniaspiro[46]undec-3-en-6-one is a complex organic compound with a unique spiro structure This compound is characterized by its spiro linkage, which connects two cyclic structures through a single atom
Preparation Methods
The synthesis of 1-Hydroxy-2,2-dimethyl-4-oxido-3-phenyl-1-aza-4-azoniaspiro[46]undec-3-en-6-one involves several steps, each requiring specific reaction conditions and reagents
Spirocyclic Core Formation: The spirocyclic core can be synthesized through a one-pot reaction involving a ketone, an amine, and a suitable oxidizing agent. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Functional Group Introduction: The hydroxyl and oxido groups are introduced through selective oxidation reactions. Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions to achieve the desired functionalization.
Industrial Production: Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1-Hydroxy-2,2-dimethyl-4-oxido-3-phenyl-1-aza-4-azoniaspiro[4.6]undec-3-en-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxido groups, enhancing its reactivity.
Reduction: Reduction reactions can convert the oxido groups to hydroxyl groups, altering the compound’s chemical properties.
Common Reagents and Conditions: Typical reagents include oxidizing agents like m-CPBA and reducing agents such as sodium borohydride. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield polyoxido derivatives, while reduction can produce polyhyd
Properties
IUPAC Name |
1-hydroxy-2,2-dimethyl-4-oxido-3-phenyl-1-aza-4-azoniaspiro[4.6]undec-3-en-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-16(2)15(13-9-5-3-6-10-13)18(21)17(19(16)22)12-8-4-7-11-14(17)20/h3,5-6,9-10,22H,4,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYGCDHVCXPAQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2(N1O)CCCCCC2=O)[O-])C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-furylmethyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5118560.png)


![N-cyclopropyl-2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B5118587.png)

![3-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide](/img/structure/B5118606.png)

![Methyl 2-[(4-bromobenzoyl)amino]-2-phenylacetate](/img/structure/B5118614.png)


![(3aS*,5S*,9aS*)-5-(5-isoquinolinyl)-2-(3-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5118636.png)
![N-methyl-4-[(propylamino)sulfonyl]-N-(2-pyrazinylmethyl)benzamide](/img/structure/B5118646.png)

![(2E)-3-(2-CHLOROPHENYL)-2-PHENYL-N-[(PYRIDIN-4-YL)METHYL]PROP-2-ENAMIDE](/img/structure/B5118658.png)
